molecular formula C13H16O2 B14512062 3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid CAS No. 62677-96-7

3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid

Cat. No.: B14512062
CAS No.: 62677-96-7
M. Wt: 204.26 g/mol
InChI Key: FFCPBUUBYIBZLY-UHFFFAOYSA-N
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Description

3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid is an organic compound with a unique structure that includes an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over palladium on carbon or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indene moiety allows the compound to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid is unique due to its combination of the indene moiety with a propanoic acid group, providing distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

62677-96-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(4-methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid

InChI

InChI=1S/C13H16O2/c1-9-3-2-4-12-10(5-7-11(9)12)6-8-13(14)15/h2-4,10H,5-8H2,1H3,(H,14,15)

InChI Key

FFCPBUUBYIBZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(C2=CC=C1)CCC(=O)O

Origin of Product

United States

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